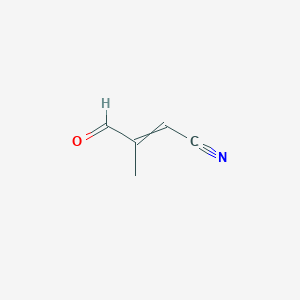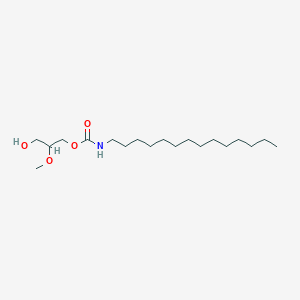
acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that combines the properties of acetic acid with a unique molecular structure. Acetic acid, known for its pungent smell and sour taste, is a simple carboxylic acid with the formula CH₃COOH. The compound (2R)-1-octadecoxy-3-trityloxypropan-2-ol is a derivative that includes long hydrocarbon chains and trityloxy groups, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol involves multiple steps. The initial step typically includes the preparation of acetic acid through the oxidation of ethanol or acetaldehyde
Industrial Production Methods
Industrial production of acetic acid primarily involves the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a catalyst to produce acetic acid . The production of (2R)-1-octadecoxy-3-trityloxypropan-2-ol on an industrial scale would require specialized equipment to handle the complex reactions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The acetic acid component can be oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form simpler alcohols and hydrocarbons.
Substitution: The trityloxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acetic acid yields carbon dioxide and water, while reduction can produce ethanol and other alcohols .
Applications De Recherche Scientifique
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding membrane dynamics.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with biological membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The trityloxy groups can interact with specific enzymes, modulating their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic Acid: A simpler carboxylic acid with the formula HCOOH.
Propionic Acid: Another carboxylic acid with the formula CH₃CH₂COOH.
Butyric Acid: A carboxylic acid with the formula CH₃CH₂CH₂COOH.
Uniqueness
Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol is unique due to its complex structure, which combines the properties of acetic acid with long hydrocarbon chains and trityloxy groups. This combination allows it to interact with biological membranes and enzymes in ways that simpler carboxylic acids cannot, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
75213-04-6 |
|---|---|
Formule moléculaire |
C42H62O5 |
Poids moléculaire |
646.9 g/mol |
Nom IUPAC |
acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-2(3)4/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;1H3,(H,3,4)/t39-;/m1./s1 |
Clé InChI |
QXPKEBHIABRTLB-DRRLCDGFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)







![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)


![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)


